

Technical Guide: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	<i>trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid</i>
CAS No.:	66185-74-8
Cat. No.:	B3416182

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Structural Integrity, Thermodynamic Stability, and Synthetic Utility[1][2]

Executive Summary

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HCCA) represents a critical scaffold in medicinal chemistry and materials science.[1] Unlike its aromatic counterparts, this cyclohexane derivative offers a rigid, saturated spacer that maintains defined spatial orientation between the hydrogen-bond donating hydroxyl group and the acidic carboxylate tail.[1]

This guide analyzes the molecule's physicochemical profile, focusing on the thermodynamic dominance of the trans-isomer, its synthesis via stereoselective hydrogenation/isomerization, and its utility as a bioisostere in drug development.[1]

Part 1: Physicochemical Specifications[1][2]

The precise molecular weight and structural constants are foundational for stoichiometric calculations in synthesis and metabolic tracking in pharmacokinetics.[1]

Core Identity Table[1]

Property	Value	Notes
Molecular Weight	158.19 g/mol	Calculated (C: 12.011, H: 1.008, O: 15.999)
Molecular Formula	C ₈ H ₁₄ O ₃	Saturated cyclohexane ring
CAS Number (trans)	66185-74-8	Specific to the pure trans isomer
CAS Number (mix)	13380-84-2	Common commercial grade (cis/trans mix)
Exact Mass	158.0943 Da	Monoisotopic mass for MS calibration
pKa (Acid)	~4.8 - 4.9	Typical for cyclohexyl carboxylic acids
LogP	0.5	Moderate lipophilicity; water-soluble
Appearance	White crystalline powder	Forms hydrogen-bonded dimers in solid state

Critical Note on CAS Numbers: Researchers must distinguish between the mixture (13380-84-2) and the pure trans form (66185-74-8).[1] Using the mixture in structure-activity relationship (SAR) studies can lead to ambiguous biological data due to the distinct geometries of the isomers.[1]

Part 2: Stereochemical Mechanics & Stability[1]

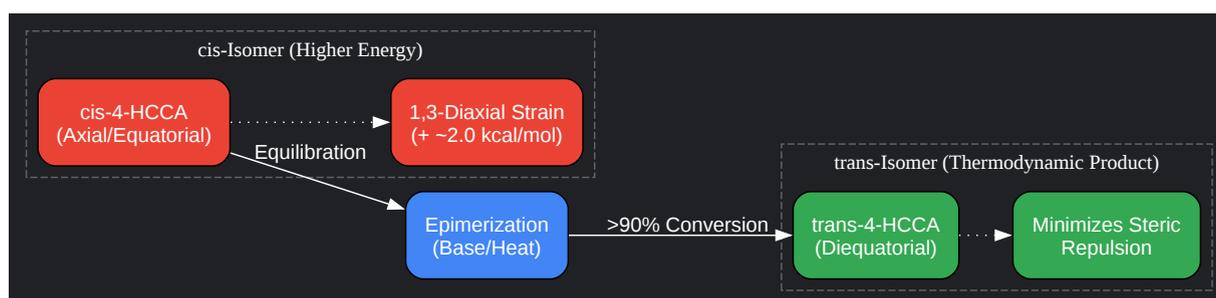
The utility of t-4-HCCA stems from its stereochemistry.[1] The trans isomer is thermodynamically preferred over the cis isomer.[1][2] This stability is dictated by the conformational analysis of the cyclohexane ring.[1][2]

The Diequatorial Advantage

In 1,4-disubstituted cyclohexanes, substituents can adopt axial or equatorial positions.[1]

- trans-Isomer: Both the bulky hydroxymethyl (-CH₂OH) and carboxyl (-COOH) groups can adopt equatorial positions simultaneously.[1] This eliminates high-energy 1,3-diaxial interactions.[1]
- cis-Isomer: One group is forced into an axial position, introducing significant steric strain (~1.7–2.4 kcal/mol penalty).[1]

Consequently, under thermodynamic control (equilibration conditions), the mixture will shift predominantly toward the trans form.[1]



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Figure 1: Thermodynamic drive from the high-energy cis-conformer to the stable trans-diequatorial conformer.

Part 3: Synthesis and Purification Protocols[5]

Achieving high diastereomeric excess (de) of the trans isomer usually requires a two-step workflow: non-selective hydrogenation followed by thermodynamic equilibration.[1]

Protocol: Epimerization-Driven Synthesis[1]

Objective: Convert a commercial cis/trans mixture or crude hydrogenation product into >98% **trans-4-(hydroxymethyl)cyclohexanecarboxylic acid**.

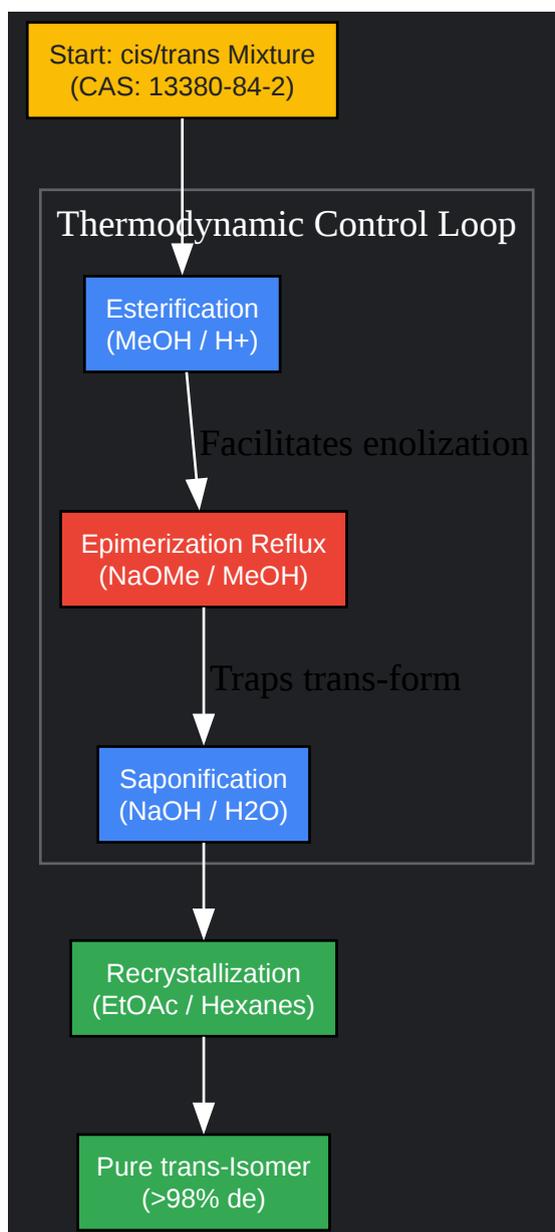
Reagents:

- Starting Material: 4-(Hydroxymethyl)cyclohexanecarboxylic acid (cis/trans mix).[1][3]
- Solvent: Ethanol or Methanol.[1]
- Catalyst: Sodium Ethoxide (EtONa) or Potassium Hydroxide (KOH).[1]
- Quenching: Dilute HCl.[1]

Step-by-Step Methodology:

- Esterification (Optional but Recommended): It is often easier to epimerize the methyl ester than the free acid.[1] Treat the acid with MeOH/H₂SO₄ to form methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[1]
- Epimerization:
 - Dissolve the ester (1.0 eq) in dry methanol.[1]
 - Add NaOMe (1.1 eq).[1]
 - Reflux for 6–12 hours.[1] The base facilitates proton abstraction at the α -carbon (next to the carbonyl), allowing the substituent to flip between axial and equatorial. [1] The equilibrium settles at the lower-energy diequatorial trans state.[1]
- Hydrolysis: Add water and excess NaOH to the reaction pot and reflux for 2 hours to cleave the ester.
- Isolation:
 - Cool to room temperature.[1][4]
 - Acidify with HCl to pH ~2.[1]

- Extract with Ethyl Acetate (3x).[1]
- Crystallization (The Purification Key):
 - Concentrate the organic layer.[1][4]
 - Recrystallize from Ethyl Acetate/Petroleum Ether.[1][5] The trans isomer typically crystallizes more readily due to better packing symmetry (centrosymmetric dimers).[1]



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Figure 2: Synthetic workflow to isolate the trans-isomer via base-catalyzed epimerization.

Part 4: Applications in Drug Design[1]

The trans-1,4-cyclohexylene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings or peptide linkers.[1]

- Rigid Linker Systems:
 - The 1,4-distance between the oxygen of the hydroxymethyl and the carbonyl carbon is approximately 5.5 Å in the trans configuration.[1] This fixed distance is crucial for bidentate binding in receptor pockets (e.g., protease inhibitors).[1]
- Tranexamic Acid Analogs:
 - t-4-HCCA is the hydroxy-analog of Tranexamic Acid (an antifibrinolytic).[1] While Tranexamic acid uses an amine to bind lysine receptor sites on plasminogen, t-4-HCCA is used to probe hydrogen-bond donor/acceptor requirements in similar active sites without the basicity of the amine.[1]
- Dendrimer Synthesis:
 - The molecule is used as a core or branching unit in PAMAM dendrimers, where the rigidity of the cyclohexane ring prevents back-folding of the dendrimer arms.[1]

Part 5: Analytical Validation

To validate the success of the synthesis, specific analytical markers must be checked.

Method	Diagnostic Marker for trans-Isomer
^1H NMR (CDCl_3)	The proton at C1 (alpha to COOH) appears as a triplet of triplets (tt) with large coupling constants (Hz) due to axial-axial coupling with C2/C6 protons.[1] The cis isomer shows smaller couplings (axial-equatorial).[1][2]
^{13}C NMR	Trans isomers typically show carbon shifts slightly upfield compared to cis due to the gamma-gauche effect differences, though this is subtle.[1]
Melting Point	The trans isomer generally has a higher melting point than the cis isomer due to superior crystal packing efficiency.[1]

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